7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione 7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988006
InChI: InChI=1S/C26H17ClO6/c1-30-22-7-3-5-16-11-21(26(29)33-25(16)22)20-13-24(28)32-23-12-18(8-9-19(20)23)31-14-15-4-2-6-17(27)10-15/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C26H17ClO6
Molecular Weight: 460.9 g/mol

7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

CAS No.:

Cat. No.: VC14988006

Molecular Formula: C26H17ClO6

Molecular Weight: 460.9 g/mol

* For research use only. Not for human or veterinary use.

7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione -

Specification

Molecular Formula C26H17ClO6
Molecular Weight 460.9 g/mol
IUPAC Name 3-[7-[(3-chlorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one
Standard InChI InChI=1S/C26H17ClO6/c1-30-22-7-3-5-16-11-21(26(29)33-25(16)22)20-13-24(28)32-23-12-18(8-9-19(20)23)31-14-15-4-2-6-17(27)10-15/h2-13H,14H2,1H3
Standard InChI Key DNKLKYIITJJDKA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3-[7-[(3-chlorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one, delineates its bicoumarin backbone with distinct substituents. The molecular formula C26H17ClO6 (molecular weight: 460.9 g/mol) incorporates two chromen-2-one moieties linked at positions 3 and 4', with a 3-chlorobenzyloxy group at position 7' and a methoxy group at position 8. Key structural identifiers include:

  • Canonical SMILES: COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl

  • InChIKey: DNKLKYIITJJDKA-UHFFFAOYSA-N

The planar arrangement of the bicoumarin system facilitates π-π stacking interactions, while the 3-chlorobenzyl moiety introduces steric and electronic effects that modulate solubility and target binding .

Crystallographic and Spectroscopic Data

Though crystallographic data for this specific compound remain unpublished, analogous bicoumarin structures exhibit monoclinic crystal systems with intermolecular hydrogen bonding between carbonyl oxygens and adjacent aromatic hydrogens . UV-Vis spectra typically show absorption maxima near 270–320 nm due to conjugated chromophores, while IR spectra reveal stretches for ester carbonyls (~1740 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Synthetic Pathways and Modifications

Proposed Synthesis Strategy

The synthesis of 7'-[(3-chlorobenzyl)oxy]-8-methoxy-bichromene-dione likely involves a multi-step sequence:

  • Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions generates the 8-methoxychromen-2-one scaffold.

  • Bichromene Coupling: Suzuki-Miyaura cross-coupling or oxidative dimerization links the two coumarin units at positions 3 and 4'.

  • Etherification: Nucleophilic substitution introduces the 3-chlorobenzyloxy group at position 7' using 3-chlorobenzyl bromide under basic conditions .

Derivative Synthesis

Structural analogs modify the:

  • Halogen Position: Replacing the 3-chlorobenzyl group with 4-chloro (as in 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde ) alters dipole moments and lipophilicity.

  • Amino Substituents: Introducing methylaminomethyl groups (e.g., 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one ) enhances water solubility and kinase binding affinity.

Comparative Analysis with Structural Analogs

PropertyTarget Compound3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
Molecular Weight460.9 g/mol276.71 g/mol329.8 g/mol
Key Functional GroupsBicoumarin, 3-Cl-benzyloxyBenzaldehyde, 4-Cl-benzyloxyMonocoumarin, methylaminomethyl
LogP (Predicted)3.82.11.9
Anticancer IC504.3 μM (HCT-116)Not reported8.7 μM (MCF-7)

The bicoumarin system in the target compound enhances DNA intercalation capacity compared to monocoumarin analogs, while the 3-chlorobenzyl group improves membrane permeability over 4-chloro derivatives .

Challenges and Future Directions

Current limitations include:

  • Poor Aqueous Solubility: LogP >3.8 limits bioavailability; pro-drug strategies using phosphate esters are under investigation.

  • Metabolic Instability: Hepatic glucuronidation of the 7'-O-benzyl group reduces half-life (t1/2 = 1.7 h in murine models).

Ongoing research prioritizes:

  • Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA carriers) to enhance tumor accumulation.

  • Structure-Activity Relationships: Systematic variation of substituents at positions 8 and 3' to optimize potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator